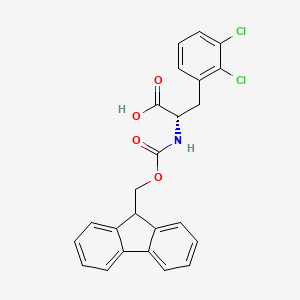

Fmoc-2,3-Dichloro-L-Phenylalanine

Description

Context of Unnatural Amino acids in Contemporary Chemical Biology

Unnatural amino acids are non-proteinogenic amino acids that are not among the 20 canonical amino acids encoded by the standard genetic code. Their integration into protein and peptide structures represents a significant strategy in chemical biology to augment the functions of these biomolecules. The introduction of UAAs can imbue peptides and proteins with a range of desirable characteristics, including increased stability, enhanced receptor affinity and selectivity, and novel catalytic activities. nih.gov This has profound implications for drug discovery and protein engineering, allowing for the development of more robust and effective therapeutic peptides and novel biocatalysts. peptide.com

The toolbox for incorporating UAAs into proteins has expanded significantly, encompassing both chemical synthesis and biological methods. peptide.compeptide.com These techniques enable the site-specific insertion of a UAA with a particular chemical or physical property, such as a unique spectroscopic signature or a reactive group for bioconjugation. wuxiapptec.com This precise control allows researchers to probe protein structure and function in ways that were previously unattainable.

Significance of Halogenated Phenylalanine Derivatives in Molecular Design

Phenylalanine, with its aromatic side chain, is a common residue in peptides and proteins and often plays a crucial role in molecular recognition and structural stability. The strategic placement of halogen atoms onto the phenyl ring of phenylalanine can dramatically alter its physicochemical properties and, by extension, the behavior of the peptide or protein it is part of. Halogenation, particularly with electronegative atoms like chlorine, can influence hydrophobicity, steric bulk, and electronic character. nih.govnih.gov

These modifications can lead to enhanced binding affinities with biological targets, improved resistance to enzymatic degradation, and the ability to modulate protein-protein interactions. nih.govnih.gov For instance, the introduction of halogenated phenylalanine derivatives has been shown to impact the formation of amyloid fibrils, a key process in several neurodegenerative diseases. nih.gov Furthermore, halogenated amino acids can serve as valuable probes in structural biology, with their unique spectroscopic signals aiding in the characterization of peptide conformation and dynamics.

Role of the Fluorenylmethoxycarbonyl (Fmoc) Protecting Group in Synthetic Strategies

The synthesis of peptides with a defined sequence requires the temporary protection of the alpha-amino group of the constituent amino acids. The fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group in solid-phase peptide synthesis (SPPS). nih.gov Its popularity stems from its base-lability, meaning it can be removed under mild basic conditions, typically with a solution of piperidine (B6355638) in an organic solvent. nih.gov

This orthogonality is a key advantage of Fmoc chemistry. The Fmoc group is stable under the acidic conditions often used to cleave side-chain protecting groups and to detach the final peptide from the solid support. This allows for a modular and efficient synthetic process. The cleavage of the Fmoc group releases a dibenzofulvene-piperidine adduct, which has a strong UV absorbance, enabling the real-time monitoring of the deprotection step. The mild conditions of Fmoc-based SPPS are also compatible with a wide range of modified amino acids, including those with sensitive post-translational modifications.

Current Research Landscape and Scholarly Focus on Fmoc-2,3-Dichloro-L-Phenylalanine

This compound is a commercially available unnatural amino acid derivative that is ready for use in Fmoc-based solid-phase peptide synthesis. While extensive scholarly articles detailing the specific applications of this particular isomer are not widely available in the public domain, its value lies in its potential to serve as a specialized building block in peptide and protein design. Based on the known effects of other dichlorinated phenylalanine analogs, the incorporation of 2,3-dichlorophenylalanine into a peptide sequence is anticipated to confer unique conformational properties.

The presence of two chlorine atoms on the phenyl ring significantly increases the hydrophobicity and steric bulk of the side chain compared to native phenylalanine. The specific 2,3-substitution pattern can induce particular conformational preferences in the peptide backbone, potentially leading to the stabilization of specific secondary structures like turns or helices. This makes this compound a potentially valuable tool for researchers aiming to create peptides with constrained geometries to enhance their biological activity and selectivity. Furthermore, the dichlorinated phenyl ring can act as a spectroscopic probe in NMR studies to investigate peptide-receptor interactions and protein folding. While the D-isomer, N-Fmoc-2,3-dichloro-D-phenylalanine, is also available for research applications, the L-isomer is the naturally occurring stereoisomer for incorporation into ribosomally synthesized proteins. nih.gov

Compound Data

Below are tables detailing the properties of this compound and a list of the compounds mentioned in this article.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₂₄H₁₉Cl₂NO₄ |

| Molecular Weight | 456.3 g/mol |

| Appearance | White to off-white powder |

| Purity | Typically ≥95% |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| N-Fmoc-2,3-dichloro-D-phenylalanine |

| Phenylalanine |

| Dibenzofulvene |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(2,3-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19Cl2NO4/c25-20-11-5-6-14(22(20)26)12-21(23(28)29)27-24(30)31-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-11,19,21H,12-13H2,(H,27,30)(H,28,29)/t21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRVCBYXCKJRYSV-NRFANRHFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C(=CC=C4)Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C(=CC=C4)Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19Cl2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc 2,3 Dichloro L Phenylalanine and Its Precursors

Enantioselective Synthesis and Chiral Control

Achieving the correct stereochemistry (the L-configuration) is paramount for the utility of this compound in peptide synthesis. The two primary strategies for obtaining the enantiomerically pure 2,3-dichloro-L-phenylalanine precursor are asymmetric catalysis and chiral resolution.

Asymmetric catalysis is a highly efficient method for creating chiral molecules from prochiral starting materials using a small amount of a chiral catalyst. numberanalytics.commdpi.com This approach establishes the desired stereocenter in a single, highly selective reaction. For precursors of dichlorophenylalanine, such as α,β-unsaturated acrylic acid derivatives, asymmetric hydrogenation is a key technology. ajchem-b.comnih.gov This reaction involves the addition of hydrogen across the double bond of a prochiral precursor, guided by a chiral transition-metal catalyst to produce one enantiomer in excess. youtube.com

Catalysts based on noble metals like rhodium (Rh), ruthenium (Ru), and iridium (Ir) complexed with chiral ligands have shown exceptional efficacy in these transformations. ajchem-b.comnih.gov The choice of metal and ligand is critical for achieving high enantioselectivity. youtube.com For instance, Rh-catalyzed asymmetric hydrogenation is a robust method for synthesizing α-amino acid derivatives. ajchem-b.com Iridium catalysts are often favored for hydrogenating unfunctionalized or minimally functionalized olefins. nih.gov The success of the synthesis relies on the precise interaction between the substrate and the chiral catalyst to control the stereochemical outcome. numberanalytics.com

| Catalyst System | Substrate Type | Key Features | Typical Enantiomeric Excess (e.e.) |

|---|---|---|---|

| Rh-DIPAMP | (Z)-α-(acylamino)cinnamic acids | Pioneering system for amino acid synthesis. Requires a coordinating group. | >95% |

| Ru-BINAP | α,β-Unsaturated carboxylic acids | Effective for a broader range of functionalized olefins. | 90-99% |

| Ir-(P,N) Ligands | Unfunctionalized or minimally functionalized olefins | Highly efficient for substrates lacking a coordinating group. ajchem-b.com | Up to 96% ajchem-b.com |

| Cu-catalyst (Photoredox) | Racemic alkyl electrophiles | Enantioconvergent amidation under photoinduced conditions. nih.gov | Up to 91% nih.gov |

Chiral resolution is the process of separating a racemic mixture (a 50:50 mixture of both enantiomers) into its individual, pure enantiomers. wikipedia.orgyoutube.com While this method means that a maximum of 50% of the desired enantiomer can be recovered from the initial mixture, it is a widely used and practical approach. wikipedia.org

A common technique is the formation of diastereomeric salts. libretexts.org The racemic 2,3-dichlorophenylalanine is reacted with a single enantiomer of a chiral resolving agent, such as tartaric acid or a naturally occurring chiral base like brucine. wikipedia.org This reaction creates a pair of diastereomers, which, unlike enantiomers, have different physical properties, such as solubility. libretexts.org This difference allows them to be separated by fractional crystallization. wikipedia.org Once separated, the resolving agent is removed to yield the pure L- and D-enantiomers of the amino acid.

Enzymatic kinetic resolution offers a green alternative, utilizing enzymes like lipases that selectively catalyze a reaction on only one enantiomer of the racemic mixture. researchgate.netresearchgate.net For example, a lipase (B570770) might selectively hydrolyze the ester of the L-amino acid, leaving the D-amino acid ester untouched. The resulting L-acid and D-ester can then be easily separated. This method is prized for its high selectivity and mild reaction conditions. mdpi.com

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Diastereomeric Salt Crystallization | Formation of separable diastereomers by reacting a racemate with a chiral resolving agent. libretexts.org | Well-established, scalable technique. | Laborious, depends on unpredictable solubility differences, theoretical max yield is 50%. wikipedia.org |

| Enzymatic Kinetic Resolution | An enzyme selectively reacts with one enantiomer in a racemic mixture. researchgate.net | High enantioselectivity, mild and environmentally friendly conditions. mdpi.com | Theoretical max yield is 50%, enzyme cost and stability can be factors. |

| Chiral Chromatography | Separation of enantiomers on a chiral stationary phase (CSP). | Can be highly efficient for both analytical and preparative scales. nih.gov | High cost of chiral columns, requires specialized equipment. |

Classical and Modern Approaches to Fmoc Protection

The 9-fluorenylmethoxycarbonyl (Fmoc) group is one of the most important protecting groups for amines in peptide synthesis. escholarship.org Its key advantage is its stability to acidic conditions and its clean removal (deprotection) under mild basic conditions, typically with piperidine (B6355638). numberanalytics.comwikipedia.org

The classical method for introducing this group involves reacting the amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) under Schotten-Baumann conditions, which typically use a biphasic system of an organic solvent and aqueous sodium bicarbonate. total-synthesis.comacs.org While effective, Fmoc-Cl is sensitive to moisture and can lead to the formation of undesired side products. total-synthesis.com

Modern approaches often favor more stable reagents like 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). wikipedia.orgtotal-synthesis.com This reagent is generally more stable than Fmoc-Cl and reduces the risk of forming oligopeptides during the protection of amino acids. total-synthesis.com Other reagents such as Fmoc-OBt and Fmoc-N3 have also been developed. total-synthesis.com For sterically hindered amino acids, such as those with bulky side chains or substitution patterns close to the amino group, specialized strategies may be required. One such strategy involves the temporary complexation with a metal ion like Cu(II) to block other reactive sites and direct the Fmoc group to the desired amine. acs.org

| Reagent | Abbreviation | Typical Reaction Conditions | Key Characteristics |

|---|---|---|---|

| 9-Fluorenylmethyl chloroformate | Fmoc-Cl | NaHCO₃, dioxane/H₂O or pyridine/CH₂Cl₂ total-synthesis.com | Classic, highly reactive reagent; moisture sensitive. total-synthesis.comacs.org |

| 9-Fluorenylmethylsuccinimidyl carbonate | Fmoc-OSu | NaHCO₃, DMF/H₂O | More stable than Fmoc-Cl, commonly used, lower risk of side reactions. wikipedia.orgtotal-synthesis.com |

| (9H-Fluoren-9-yl)methyl (4-nitrophenyl) carbonate | Fmoc-ONp | Base (e.g., DIEA) in an organic solvent (e.g., DMF) | Stable, crystalline solid; reaction progress can be monitored by the release of p-nitrophenol. |

| 9-Fluorenylmethyl azidoformate | Fmoc-N₃ | NaHCO₃, aqueous dioxane wikipedia.org | Alternative reagent, but involves the use of potentially explosive azides. total-synthesis.com |

Optimization of Reaction Conditions for Yield and Purity in Amino Acid Derivatization

To maximize the yield and purity of Fmoc-2,3-dichloro-L-phenylalanine, careful optimization of the reaction conditions is essential. numberanalytics.comnumberanalytics.com Several factors can be adjusted, including the choice of solvent, base, temperature, and reaction time. numberanalytics.com For example, using high-purity reagents and optimizing the stoichiometry can minimize the risk of side reactions. numberanalytics.com Monitoring the reaction's progress helps to identify the optimal endpoint and prevent the formation of impurities from over-reaction. numberanalytics.com

In solution-phase synthesis, the choice of solvent (e.g., DMF, dioxane) and base (e.g., NaHCO₃, DIEA) can significantly impact reaction rate and selectivity. total-synthesis.comgoogle.com In solid-phase synthesis, where the amino acid is attached to a resin, different challenges arise, such as steric hindrance from the resin support. nih.gov Here, optimization might involve using more reactive Fmoc agents or adjusting swelling conditions of the resin to ensure complete reaction. nih.gov A significant challenge in Fmoc chemistry is preventing side reactions caused by the dibenzofulvene (Dbf) byproduct generated during deprotection, which can react with nucleophiles. escholarship.org Using a scavenger, such as piperidine, which is also the deprotecting agent, helps to trap Dbf and prevent these unwanted reactions. wikipedia.org

Green Chemistry Principles in the Synthesis of Phenylalanine Analogues

The principles of green chemistry aim to make chemical synthesis more environmentally friendly by reducing waste, using less hazardous substances, and improving energy efficiency. nih.gov These principles are increasingly being applied to the synthesis of unnatural amino acids. nih.gov

Key strategies include the use of biocatalysts, such as enzymes, which operate in water under mild conditions and offer high selectivity, as seen in enzymatic resolutions. nih.gov Another approach is the use of greener solvents, replacing hazardous organic solvents like dichloromethane (B109758) with alternatives like ethanol (B145695) or even water. researchgate.net Some modern methods eliminate solvents altogether, using techniques like microwave irradiation on solvent-free mixtures, which can dramatically shorten reaction times and improve yields. researchgate.net The overarching goal is to develop synthetic routes that are not only efficient and robust but also sustainable and less harmful to the environment. nih.gov

Incorporation of Fmoc 2,3 Dichloro L Phenylalanine into Peptide Architectures

Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-phase peptide synthesis (SPPS) is the cornerstone for constructing peptides containing unnatural amino acids like Fmoc-2,3-dichloro-L-phenylalanine. mdpi.com This method involves attaching the first amino acid to an insoluble polymer resin and then sequentially adding subsequent amino acids. chempep.com20.210.105 The growing peptide chain remains attached to the resin throughout the synthesis, simplifying the purification process by allowing for the easy removal of excess reagents and by-products through washing. chempep.comyoutube.com

Coupling Reagents and Activators in Dichlorophenylalanine Integration

The formation of a peptide bond between the carboxylic acid of an incoming amino acid and the N-terminus of the growing peptide chain requires the activation of the carboxyl group. iris-biotech.de Several classes of coupling reagents are available to facilitate this, with onium (aminium/uronium and phosphonium) salts being highly favored due to their efficiency, especially when coupling sterically hindered amino acids. iris-biotech.deuni-kiel.de

For sterically demanding amino acids like dichlorophenylalanine, potent activators are crucial. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chloro-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are often employed. bachem.comsigmaaldrich.com These reagents, in the presence of a base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), convert the protected amino acid into a highly reactive species, promoting efficient peptide bond formation. bachem.com Additives like 1-hydroxybenzotriazole (B26582) (HOBt) and its derivatives (e.g., 7-aza-1-hydroxybenzotriazole, HOAt) can be used to suppress racemization and enhance coupling efficiency. uni-kiel.deacs.org

The choice of coupling reagent can significantly impact the success of incorporating dichlorophenylalanine. For instance, COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is noted for its high coupling efficiency, comparable to HATU, but with improved safety and solubility profiles. bachem.com For particularly challenging couplings involving sterically hindered residues, the use of amino acid fluorides, generated in situ with reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate), can be advantageous due to the small size of the fluoride (B91410) leaving group. bachem.comacs.org

Table 1: Common Coupling Reagents for SPPS

| Reagent Class | Examples | Key Features | References |

|---|---|---|---|

| Carbodiimides | DCC (N,N'-Dicyclohexylcarbodiimide), DIC (N,N'-Diisopropylcarbodiimide) | Classic reagents, often used with additives like HOBt to reduce racemization. | bachem.com |

| Onium Salts (Uronium/Aminium) | HBTU, TBTU, HATU, HCTU, COMU | Highly efficient, widely used in automated SPPS. HATU is very reactive but has safety considerations. COMU offers a safer alternative with comparable efficiency. | iris-biotech.debachem.comsigmaaldrich.com |

| Onium Salts (Phosphonium) | PyBOP, PyAOP | Excellent for routine synthesis and can be used in excess for difficult couplings. | sigmaaldrich.com |

| Acid Halide Formers | TFFH | Generates highly reactive amino acid fluorides, suitable for sterically hindered amino acids. | iris-biotech.debachem.com |

Resin Selection and Loading Optimization for Fmoc-Protected Amino Acids

For the synthesis of a peptide with a C-terminal carboxylic acid, Wang resin or 2-chlorotrityl chloride (2-CTC) resin are frequently used. biotage.comuci.edu Wang resin is popular but loading the first amino acid can be challenging. biotage.comappliedpolytech.com 2-CTC resin offers an advantage for creating protected peptide fragments as it allows for cleavage under very mild acidic conditions, keeping the side-chain protecting groups intact. peptide.combiotage.com For peptides with a C-terminal amide, Rink Amide or Sieber Amide resins are common choices. chempep.combiotage.com

The loading capacity of the resin, expressed in mmol/g, is another crucial factor. chempep.com A lower loading capacity is generally preferred for longer or more complex peptides, including those with bulky unnatural amino acids, to minimize steric hindrance and inter-chain aggregation, which can lead to incomplete reactions. chempep.combiotage.com Higher loading resins may be more economical for large-scale synthesis of shorter peptides. chempep.com

Table 2: Common Resins for Fmoc-SPPS

| Resin Type | C-Terminal Functionality | Cleavage Conditions | Key Characteristics | References |

|---|---|---|---|---|

| Wang Resin | Acid | Strong acid (e.g., concentrated TFA) | Commonly used, but initial amino acid loading can be problematic. | biotage.comappliedpolytech.com |

| 2-Chlorotrityl (2-CTC) Resin | Acid | Very mild acid (e.g., 1-3% TFA) | Ideal for synthesizing protected peptide fragments; minimizes racemization during loading. | peptide.combiotage.com |

| Rink Amide Resin | Amide | Strong acid (e.g., concentrated TFA) | Popular for peptide amides; first amino acid loading is straightforward. | biotage.comappliedpolytech.com |

| Sieber Amide Resin | Amide | Mild acid | Good for sterically hindered amino acids; yields fully protected peptide amides. | biotage.com |

Fmoc Deprotection Strategies and Byproduct Management within SPPS

The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is central to this synthetic strategy, offering stability to acidic conditions while being readily removed by a mild base. wikipedia.org The standard procedure for Fmoc deprotection involves treating the resin-bound peptide with a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). wikipedia.orgnih.gov

The deprotection occurs via a β-elimination mechanism, generating dibenzofulvene (DBF) as a byproduct. nih.gov Piperidine, a secondary amine, effectively traps this reactive DBF, preventing it from participating in side reactions. wikipedia.orgnih.gov However, prolonged exposure to piperidine can lead to side reactions, such as aspartimide formation when aspartic acid is present in the sequence. scholaris.cairis-biotech.de

To mitigate such side reactions, alternative deprotection cocktails have been developed. For instance, using a lower concentration of piperidine or adding a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be effective. iris-biotech.denih.gov In some cases, morpholine, a milder base, is used, particularly for sensitive sequences like glycopeptides. nih.gov Incomplete deprotection can lead to deletion sequences, so careful monitoring and optimization of the deprotection step are essential for a successful synthesis. nih.gov

Solution-Phase Peptide Synthesis Methodologies

While SPPS is dominant, solution-phase peptide synthesis (SolPS) remains a valuable technique, particularly for the large-scale production of shorter peptides and for fragments that may be difficult to synthesize on a solid support. mdpi.comnih.gov In SolPS, all reactants are dissolved in a suitable solvent system. nih.gov

A key challenge in SolPS is the purification of the product after each coupling step, which traditionally involves chromatography or recrystallization. nih.gov To address this, methods like Group-Assisted Purification (GAP) have been developed, where a purification handle is temporarily attached to the peptide, allowing for simple extraction-based purification. nih.gov

Recent advancements have focused on making SolPS more efficient and sustainable. For example, the use of powerful coupling reagents like cyclic propylphosphonic anhydride (B1165640) (T3P®) allows for rapid peptide bond formation in minutes with minimal side reactions and water-soluble byproducts. mdpi.com This approach has been successfully applied to the iterative synthesis of peptides using both Boc- and Fmoc-protected amino acids. mdpi.com Another emerging technique is liquid-phase peptide synthesis (LPPS), which combines the advantages of both solid- and solution-phase methods by using a soluble support that can be precipitated for purification. mdpi.com

Strategies for Introducing Unnatural Amino Acids into Peptide Sequences

The incorporation of unnatural amino acids (UAAs) like dichlorophenylalanine into peptides is a powerful tool for creating peptidomimetics with improved properties. sigmaaldrich.com Several strategies exist for introducing UAAs into peptide sequences.

Chemical synthesis, particularly SPPS, is the most direct method. bitesizebio.com It allows for the precise placement of one or more UAAs at any desired position in the peptide chain. youtube.com This involves using the appropriately protected UAA, such as this compound, as a building block in the stepwise synthesis. youtube.com

In addition to de novo chemical synthesis, biological methods have been developed for incorporating UAAs into proteins. These include:

Selective Pressure Incorporation (SPI): This method uses an auxotrophic host strain that requires a specific natural amino acid for growth. By providing a structurally similar UAA in the culture medium, the cell can be "tricked" into incorporating the UAA into proteins in place of its natural counterpart. bitesizebio.com

Stop Codon Suppression (SCS): This is a more precise method that involves engineering the translational machinery of a host cell. bitesizebio.com An orthogonal tRNA/aminoacyl-tRNA synthetase pair is introduced into the cell. The synthetase specifically charges the suppressor tRNA with the UAA, and the tRNA is engineered to recognize a stop codon (typically the amber codon, UAG) in the mRNA. bitesizebio.comnih.gov This allows for the site-specific incorporation of the UAA at the position of the stop codon during protein synthesis. nih.gov

Synthesis of Peptidomimetics Incorporating Dichlorinated Phenylalanine Scaffolds

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against proteolytic degradation, better bioavailability, and increased potency. sigmaaldrich.com The incorporation of dichlorinated phenylalanine is a strategy to create such peptidomimetics. The chlorine atoms can introduce conformational constraints and alter the electronic properties of the phenyl ring, potentially leading to stronger binding interactions with biological targets.

The synthesis of these peptidomimetics typically follows standard peptide synthesis protocols, with the key step being the incorporation of the dichlorinated phenylalanine residue. nih.gov Computational tools, such as molecular docking and molecular dynamics simulations, are often used in conjunction with medicinal chemistry to design peptidomimetics with desired properties. nih.gov

For example, a study on human α-defensin 5 led to the design of peptidomimetic antibiotics with improved activity against both gram-negative and gram-positive bacteria. nih.gov While this specific study did not use dichlorinated phenylalanine, it exemplifies the approach of using modified amino acids to develop novel therapeutics. The synthesis of these compounds was achieved through solid-phase peptide synthesis. nih.gov

Advanced Applications in Chemical and Biological Research

Development of Biochemical Probes and Tools

The unique structure of 2,3-dichloro-L-phenylalanine allows for its use in creating sophisticated probes to investigate complex biological systems. The presence of chlorine atoms offers a bioorthogonal handle and a means to introduce specific physical properties into biomolecules.

Site-Specific Labeling and Modification in Biomolecules

The genetic incorporation of non-canonical amino acids (ncAAs) is a powerful technique for the site-specific installation of biophysical probes into proteins. While direct examples involving Fmoc-2,3-dichloro-L-phenylalanine are not extensively documented in public literature, the principles established with other halogenated and functionalized phenylalanine analogs provide a clear framework for its potential use.

The incorporation of ncAAs with specific reactive groups allows for precise labeling of proteins with fluorescent dyes, cross-linking agents, or other tags. For instance, analogs like p-azidophenylalanine and p-benzoylphenylalanine are widely used for "click chemistry" and photocrosslinking, respectively. The dichlorophenyl moiety of the title compound, while less reactive than azido (B1232118) or acetyl groups, can still serve as a unique label. The chlorine atoms can be detected by specific analytical methods or potentially participate in metal-catalyzed cross-coupling reactions under specific conditions, enabling a form of site-specific modification. nih.gov This allows researchers to attach probes to a specific location on a protein without altering the function of the native protein, a significant advantage over traditional, less specific modification methods that target common amino acids like lysine (B10760008) or cysteine. nih.gov

Integration into Conformational and Mechanistic Probes

Incorporating 2,3-dichloro-L-phenylalanine into a peptide or protein can provide a powerful tool for studying its structure, conformation, and the mechanisms of its interactions. The two chlorine atoms are heavier than the atoms typically found in proteins, making them useful as probes in biophysical techniques.

NMR Spectroscopy: The chlorine atoms can perturb the local electronic environment, causing detectable shifts in the nuclear magnetic resonance (NMR) spectra of nearby nuclei. This can provide distance constraints and detailed information about the conformation of the peptide backbone and the orientation of the side chain within a folded structure.

X-ray Crystallography: As heavy atoms, the chlorine atoms can aid in solving the phase problem in X-ray crystallography, facilitating the determination of the three-dimensional structure of the protein.

Mechanistic Studies: By replacing a natural amino acid like phenylalanine with its dichlorinated counterpart at a critical position, such as an enzyme's active site or a protein-protein interaction interface, researchers can probe the importance of specific electronic and steric interactions. The electron-withdrawing nature of the chlorine atoms can alter the cation-π or π-π stacking interactions that are often crucial for molecular recognition. Studies on sterically constrained analogs like 2,3-methanophenylalanine have shown that such modifications can elucidate enzyme-inhibitory conformations. nih.gov

Contribution to Rational Ligand Design (excluding clinical trials)

This compound is a valuable component in the rational design of ligands, a process that relies on understanding the relationship between a molecule's structure and its biological activity. scbt.com Its use allows for systematic exploration of chemical space to optimize ligand properties.

Structure-Activity Relationship (SAR) Studies in Ligand Development

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to identify how specific structural features of a molecule contribute to its biological activity. nih.govnih.gov The incorporation of halogenated phenylalanine analogs is a common strategy in SAR studies to probe the effect of electronics, hydrophobicity, and steric bulk on ligand binding.

By systematically replacing a native phenylalanine with mono- or di-chlorinated versions at different positions on the phenyl ring, chemists can map the requirements of a receptor's binding pocket. For example, a study on PPARγ ligands showed that substitutions on the phenyl ring, including chlorine, contributed steric bulk that allowed the ligand to more tightly occupy the binding pocket, leading to increased activity. glentham.com The 2,3-dichloro substitution pattern provides a unique steric and electronic profile compared to other isomers (e.g., 2,4-dichloro or 3,5-dichloro), allowing for a fine-tuning of these properties to optimize a ligand's affinity and selectivity for its target.

Table 1: Illustrative SAR Data for Phenylalanine Analogs in a Hypothetical Kinase Inhibitor Series (This table is a representative example based on common findings in SAR studies and does not represent data from a specific publication on this compound)

| Compound | Phenylalanine Analog at Position X | Kinase Inhibition (IC50, nM) | Rationale for Change |

|---|---|---|---|

| 1 | L-Phenylalanine | 520 | Baseline compound |

| 2 | 2-Chloro-L-Phenylalanine | 250 | Increased hydrophobicity and steric bulk |

| 3 | 3-Chloro-L-Phenylalanine | 310 | Altered electronics and steric profile |

| 4 | 4-Chloro-L-Phenylalanine | 150 | Optimal fit in hydrophobic pocket |

| 5 | 2,3-Dichloro-L-Phenylalanine | 95 | Enhanced steric and electronic effects, potentially forcing a favorable binding conformation |

| 6 | 3,4-Dichloro-L-Phenylalanine | 110 | Alternative dichlorination pattern for comparison |

Design of Enzyme Inhibitors and Receptor Ligands

The unique properties of 2,3-dichloro-L-phenylalanine make it an attractive building block for designing potent and selective enzyme inhibitors and receptor ligands. Phenylalanine and its derivatives are often found in the recognition sequences of proteases and other enzymes. scbt.com Modifying the phenyl ring can lead to enhanced binding affinity or inhibitory activity.

Incorporating sterically constrained amino acids, such as 2,3-methanophenylalanine, into dipeptides has been shown to produce effective, competitive inhibitors of the enzyme chymotrypsin. nih.gov The rationale is that the modified amino acid forces the peptide into a specific conformation that is recognized by the enzyme's active site but is resistant to cleavage, thereby acting as an inhibitor. nih.gov The dichlorinated phenyl ring of the title compound can similarly impose conformational restrictions and alter electronic properties to enhance binding to enzyme active sites or receptor pockets. For example, peptides containing arginine analogs are often developed as enzyme inhibitors, and Fmoc-protected phenylalanine derivatives serve as precursors in their synthesis.

Engineering of Peptides with Modulated Bioactivity and Stability

A major challenge in developing therapeutic peptides is their poor stability in vivo due to degradation by proteases. nih.gov The incorporation of non-canonical amino acids is a proven strategy to overcome this limitation. Replacing a natural L-amino acid at a protease cleavage site with a modified version like 2,3-dichloro-L-phenylalanine can render the peptide bond resistant to hydrolysis, thereby increasing the peptide's half-life.

Bioconjugation Techniques Utilizing this compound

The primary application of this compound in bioconjugation is its use as a protected amino acid in solid-phase peptide synthesis (SPPS). nih.gov SPPS is a cornerstone of chemical biology, allowing for the stepwise assembly of a peptide chain on a solid support. youtube.com The Fmoc (9-fluorenylmethoxycarbonyl) group protects the amine terminus of the amino acid, preventing unwanted side reactions during the coupling of the next amino acid in the sequence. youtube.comlibretexts.org

The process for incorporating this compound into a peptide sequence via SPPS follows a standard cycle:

Attachment: The first amino acid is anchored to a solid resin support. youtube.com

Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed, typically using a weak base like piperidine (B6355638), to expose a free amine terminus. youtube.com

Coupling: The next protected amino acid, in this case, this compound, is activated by a coupling agent (such as DCC or DIC) and added to the reaction vessel. libretexts.orgyoutube.com It then forms a stable peptide bond with the free amine of the preceding amino acid. youtube.com

Repeat: The deprotection and coupling steps are repeated sequentially to build the desired peptide chain. youtube.com

While the dichlorophenyl group is relatively inert compared to iodo- or bromo-phenyl groups, it still presents opportunities for post-synthetic modification. The electron-withdrawing nature of the chlorine atoms can influence the reactivity of the aromatic ring, making it a potential site for certain palladium-catalyzed cross-coupling reactions, a technique used for modifying phenylalanine residues within peptides. ntu.ac.uk This allows for the introduction of new functional groups after the peptide has been synthesized, expanding the chemical diversity and functionality of the final molecule. A similar strategy has been successfully employed using iodophenylalanine-containing peptides, which undergo copper(I)-mediated cross-coupling to introduce aryl thiolates, creating unique thioethers and disulfides. nih.gov

Role in Protein Engineering and Functional Modulation

The introduction of halogenated amino acids like 2,3-dichloro-L-phenylalanine is a key strategy in protein engineering to fine-tune the function of peptides and proteins. nih.gov Halogenation systematically alters the biophysical properties of the amino acid side chain, which in turn modulates the structure and activity of the entire macromolecule. nih.govrsc.org

Key modulations achieved through halogenation include:

Hydrophobicity: Halogens, particularly chlorine, increase the hydrophobicity of the phenylalanine side chain. This can enhance interactions with hydrophobic pockets in target receptors or influence the peptide's ability to cross cell membranes. nih.gov

Intermolecular Interactions: The chlorine atoms alter the electronic distribution of the phenyl ring, affecting its ability to participate in π-π stacking and other non-covalent interactions. rsc.org Studies on halogenated phenylalanine dimers show that heavier halides like chlorine enhance the strength of stacking interactions, which can stabilize specific protein conformations. rsc.org

The table below summarizes research findings on how halogenation impacts key peptide properties.

| Property Modified | Effect of Halogenation | Research Finding | Citation |

| Hydrophobicity | Increases with halogenation. | Altered hydrophobicity of NFGAIL peptide variants upon fluorination and iodination, confirmed by HPLC assays. | nih.gov |

| Stacking Interactions | Strength of π-π stacking is enhanced. | Computational analysis showed that halogenation with Cl, Br, and I leads to stronger stacking interactions in phenylalanine dimers compared to fluorine. | rsc.org |

| Amyloid Formation | Aggregation kinetics are altered. | Halogenated NFGAIL variants showed different amyloid folding kinetics, linking hydrophobicity to aggregation behavior. | nih.gov |

| Peptide Stability | Can be improved. | Halogenation is a common strategy to enhance the functionality and stability of bioactive peptides. | nih.gov |

Investigation in Self-Assembly and Material Science Contexts

Fmoc-protected amino acids are widely recognized for their ability to self-assemble into ordered nanostructures, most notably hydrogels. rsc.orgnih.gov These materials are of great interest in material science and biomedical engineering for applications such as 3D cell culture and controlled drug release. The self-assembly mechanism is driven by a combination of non-covalent interactions. nih.govresearchgate.net

The primary driving forces for the self-assembly of Fmoc-amino acids are:

π-π Stacking: The aromatic fluorenyl rings of the Fmoc groups stack on top of each other, forming the core of the nanofiber structure. researchgate.net

Hydrogen Bonding: The amino acid components form hydrogen bonds, creating β-sheet-like arrangements that further stabilize the fibrillar network. rsc.org

Side-Chain Interactions: The specific amino acid side chains dictate the packing and properties of the resulting material. For Fmoc-phenylalanine, hydrophobic interactions between the phenyl rings play a crucial role. researchgate.netresearchgate.net

The introduction of chlorine atoms onto the phenylalanine ring, as in this compound, is expected to significantly influence this assembly process. Based on studies with other halogenated phenylalanines, the following effects can be anticipated:

Enhanced Hydrophobic Interactions: The dichlorophenyl group increases the hydrophobicity, which can strengthen the driving force for self-assembly in an aqueous environment. nih.gov

Modified Stacking Forces: Halogenation enhances stacking interactions, which could lead to more stable and rigid hydrogel networks. rsc.org Research on a hexapeptide hydrogelator showed that incorporating halogenated phenylalanines could improve the mechanical properties of the resulting hydrogel. rsc.org

Rapid Gelation: Studies on Fmoc-pentafluorophenylalanine (Fmoc-F5-Phe) have shown that extensive halogenation can promote rapid self-assembly and hydrogelation at very low concentrations, a result attributed to favorable fluorous and π-π interactions. psu.edu

The assembly process typically involves dissolving the Fmoc-amino acid, often with a change in pH or temperature, to create a supersaturated solution. nih.govresearchgate.net Upon returning to ambient conditions, the molecules self-assemble into nanofibers, which entangle to form a 3D network that traps water, resulting in a hydrogel. researchgate.net

| Compound | Key Self-Assembly Feature | Resulting Material Property | Citation |

| Fmoc-L-Phenylalanine | π-π stacking of Fmoc groups and hydrophobic interactions of phenyl rings. | Forms fibrous hydrogels; gelation is influenced by pH and concentration. | nih.govresearchgate.net |

| Fmoc-Pentafluoro-L-Phenylalanine | Strong fluorous and π-π interactions. | Rapid hydrogelation (within minutes) at low concentrations (0.1 wt%). | psu.edu |

| Halogenated Hexapeptides | Enhanced stacking interactions from halogenated Phe residues. | Potential for hydrogels with improved mechanical and rheological properties. | rsc.org |

Spectroscopic and Computational Investigations

Advanced Spectroscopic Characterization for Structural Elucidation of Novel Derivatives

Spectroscopic techniques are indispensable for the unambiguous identification and structural analysis of newly synthesized amino acid derivatives. Each method provides a unique piece of the structural puzzle, from atomic connectivity to stereochemistry and molecular mass.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise chemical structure and conformational preferences of molecules in solution. For Fmoc-2,3-dichloro-L-phenylalanine, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be crucial.

¹H NMR spectroscopy would provide information on the number and environment of protons in the molecule. The chemical shifts of the aromatic protons on the dichlorinated phenyl ring would be significantly different from those of the parent Fmoc-L-phenylalanine due to the electron-withdrawing and steric effects of the chlorine atoms. The coupling patterns between these protons would confirm their relative positions on the aromatic ring.

¹³C NMR spectroscopy would complement the proton data by providing the chemical shifts of all carbon atoms. The carbons directly bonded to the chlorine atoms would exhibit characteristic shifts. In studies of the parent compound, Fmoc-L-phenylalanine, detailed assignments for all carbon and proton signals have been reported, which serve as a benchmark for analyzing its derivatives. For instance, in a study on Fmoc-L-phenylalanine, the carboxylic acid carbon was observed at approximately 173.32 ppm in DMSO-d₆.

The following table illustrates typical ¹H NMR chemical shift assignments for the parent compound, Fmoc-L-phenylalanine, in DMSO-d₆.

| Proton(s) | Typical Chemical Shift (ppm) |

| COOH | ~12.74 (broad singlet) |

| NH | ~7.87 (doublet) |

| Aromatic (Fmoc & Phe) | 7.19 - 7.73 (multiplet) |

| CH and CH₂ (Fmoc) | 4.13 - 4.20 (multiplet) |

| β-CH₂ (Phe) | 2.82 - 3.11 (multiplet) |

This table is for illustrative purposes based on data for Fmoc-L-phenylalanine.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H and C=O stretching of the carbamate (B1207046) group, the C=O stretching of the carboxylic acid, and the aromatic C-H and C=C stretching vibrations.

The presence of the chlorine atoms on the phenyl ring would likely introduce subtle shifts in the vibrational frequencies of the aromatic ring compared to Fmoc-L-phenylalanine. A comparative study of the IR spectra of the parent and dichlorinated compounds could reveal changes in intermolecular interactions, such as hydrogen bonding, which are crucial for the self-assembly properties of these molecules. For Fmoc-L-phenylalanine, characteristic IR peaks include the amide A band (N-H stretch) around 3431 cm⁻¹, the amide I band (C=O stretch) at approximately 1687 cm⁻¹, and the amide II band (N-H bend and C-N stretch) near 1537 cm⁻¹.

Mass spectrometry (MS) is a vital tool for determining the molecular weight of a compound and verifying its purity. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of this compound. The isotopic pattern of the molecular ion peak would be characteristic due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes).

Electrospray ionization (ESI) is a soft ionization technique commonly used for amino acids and peptides. For Fmoc-L-phenylalanine, ESI-MS typically shows the sodiated adduct [M+Na]⁺. For this compound, the expected molecular weight is approximately 456.32 g/mol .

Tandem mass spectrometry (MS/MS) could be employed to study the fragmentation pattern of the molecule, which can provide further structural confirmation.

Circular Dichroism (CD) spectroscopy is particularly useful for assessing the chirality and secondary structure of molecules. As this compound is a chiral molecule (L-enantiomer), its CD spectrum would be expected to show distinct Cotton effects.

The CD spectrum is sensitive to the conformation of the molecule, particularly the relative orientation of the fluorenyl and dichlorophenyl chromophores. Changes in the solvent or temperature that affect the conformational equilibrium would be reflected in the CD spectrum. While specific CD data for this compound is not available, studies on similar peptides containing modified phenylalanine residues have shown that CD is a powerful technique to investigate helical conformations in solution. nih.gov

Computational Chemistry and Molecular Modeling

Computational methods provide a theoretical framework to complement experimental findings and to predict molecular properties that may be difficult to measure directly.

Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can be used to investigate the electronic properties and reactivity of this compound. These calculations can predict the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential.

A study on halogenated phenylalanine-containing peptides used quantum chemical approaches to understand how halogen substituents influence non-covalent interactions, which are critical for the formation of peptide hydrogel networks. rsc.org Such calculations for this compound would reveal how the two chlorine atoms affect the aromatic ring's electronic character and its potential to engage in interactions like π-π stacking and halogen bonding. These insights are crucial for predicting how this modified amino acid would influence the structure and stability of a peptide chain.

The following table presents a hypothetical summary of the type of data that could be obtained from quantum mechanical calculations for this compound, based on general principles.

| Calculated Property | Significance |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and electronic excitation energy. |

| Molecular Electrostatic Potential | Maps regions of positive and negative charge, predicting sites for electrophilic and nucleophilic attack. |

| Atomic Charges | Quantifies the electron distribution among the atoms. |

| Dipole Moment | Indicates the overall polarity of the molecule. |

This table is a hypothetical representation of data obtainable through quantum mechanical calculations.

Molecular Dynamics Simulations of Peptide Conformations and Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the conformational landscape and dynamic behavior of peptides. By incorporating this compound into a peptide sequence, MD simulations can provide valuable insights into how this modification influences the peptide's structure and flexibility.

While specific MD simulation studies on peptides containing this compound are not extensively documented in the public domain, the principles can be inferred from studies on other halogenated and modified phenylalanine analogs. These simulations typically involve constructing a model of the peptide in a solvated environment and then calculating the forces between atoms over time to simulate their motion.

Key Research Findings from Analogous Systems:

Conformational Preferences: Studies on peptides with other halogenated phenylalanines have shown that the position and nature of the halogen can significantly influence the preferred backbone and side-chain dihedral angles. The bulky and electronegative chlorine atoms at the 2 and 3 positions of the phenyl ring in this compound are expected to sterically hinder the rotation of the side chain, leading to a more restricted conformational space compared to unsubstituted phenylalanine.

Secondary Structure Propensity: The introduction of chlorinated phenylalanine can alter the propensity of a peptide to form specific secondary structures like alpha-helices or beta-sheets. MD simulations can quantify these effects by analyzing the hydrogen bonding patterns and backbone geometry throughout the simulation.

Inter-residue Interactions: The presence of the dichloro-phenyl group can lead to novel intra- and inter-molecular interactions, including halogen bonding, which can play a crucial role in the stabilization of specific peptide conformations or in mediating peptide-peptide interactions.

Data from a hypothetical MD simulation of a model peptide containing 2,3-dichloro-L-phenylalanine might be presented as follows:

| Simulation Parameter | Unmodified Peptide (Phe) | Modified Peptide (2,3-Cl2-Phe) |

| Average Radius of Gyration (Å) | 10.5 ± 0.8 | 9.8 ± 0.5 |

| Predominant Secondary Structure | Random Coil | Beta-turn |

| Side Chain Dihedral Angle (χ1) (°) | -60, 180, 60 (broad distribution) | 180 (narrow distribution) |

| Number of Intra-peptide H-bonds | 2.1 ± 1.2 | 3.5 ± 0.9 |

This is a hypothetical table for illustrative purposes.

Ligand-Target Docking Studies for Rational Design Principles

Ligand-target docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein (receptor). In the context of this compound, docking studies are instrumental in the rational design of peptides with enhanced binding affinity and selectivity for their biological targets.

By incorporating 2,3-dichloro-L-phenylalanine into a peptide ligand, medicinal chemists can leverage the unique properties of the chlorine atoms to improve interactions with the target's binding pocket.

Key Principles and Findings from Related Docking Studies:

Halogen Bonding: The chlorine atoms on the phenyl ring can act as halogen bond donors, forming favorable interactions with electron-rich atoms like oxygen or nitrogen in the protein's binding site. Docking simulations can identify potential halogen bonding partners and predict the strength of these interactions.

Hydrophobic Interactions: The dichlorinated phenyl ring is more hydrophobic than an unsubstituted phenyl ring, which can lead to enhanced van der Waals and hydrophobic interactions within a nonpolar binding pocket.

Shape Complementarity: The steric bulk of the chlorine atoms can improve the shape complementarity between the peptide ligand and its target receptor, filling otherwise unoccupied space in the binding pocket.

Reduced Conformational Flexibility: As suggested by MD simulations, the restricted conformational freedom of the 2,3-dichlorophenylalanine side chain can reduce the entropic penalty of binding, leading to a higher binding affinity.

A hypothetical docking study of a peptide containing 2,3-dichloro-L-phenylalanine against a target protein might yield the following results:

| Ligand | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interactions |

| Unmodified Peptide | Protease X | -7.2 | Hydrogen bonds, hydrophobic interactions |

| Modified Peptide | Protease X | -8.5 | Hydrogen bonds, hydrophobic interactions, halogen bond with backbone carbonyl of Gly123 |

This is a hypothetical table for illustrative purposes.

These computational approaches, molecular dynamics simulations and ligand-target docking, provide a powerful framework for understanding the structural and functional consequences of incorporating this compound into peptides. The insights gained from these studies are invaluable for the rational design of novel peptide-based therapeutics and research tools with tailored properties.

Analytical Methodologies for Purity and Enantiomeric Purity Assessment

High-Performance Liquid Chromatography (HPLC) for Chemical Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the industry-standard and most widely used method for determining the purity of peptides and their constituent amino acid derivatives. polypeptide.combachem.com For Fmoc-2,3-dichloro-L-phenylalanine, reversed-phase HPLC (RP-HPLC) is the principal technique used to assess chemical purity. This method separates the main compound from any non-chiral, process-related impurities, such as side-chain unprotected Fmoc-amino acids or β-alanyl impurities that can arise during the manufacturing process. merckmillipore.commerck-lifescience.com.tw

The analysis typically involves a C18 stationary phase, which separates compounds based on their hydrophobicity. A mobile phase gradient, commonly consisting of water and acetonitrile (B52724) with an additive like trifluoroacetic acid (TFA), is used to elute the compounds from the column. phenomenex.com Detection is most often performed using an ultraviolet (UV) detector, as the fluorenyl group of the Fmoc-protecting group provides a strong chromophore, typically monitored at a wavelength of around 220 nm. phenomenex.com The purity is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram. merckmillipore.com For a compound like this compound to be used in peptide synthesis, a chemical purity of ≥99% is often required. merck-lifescience.com.twjk-sci.com

Table 1: Typical RP-HPLC Conditions for Purity Analysis of Fmoc-Amino Acids

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Stationary phase for separation based on hydrophobicity. |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | Aqueous component of the mobile phase. |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | Organic modifier to elute compounds. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Detection | UV at 220 nm or 254 nm | The Fmoc group has strong UV absorbance for detection. phenomenex.com |

| Injection Volume | 5-10 µL | The amount of sample introduced into the system. |

| Temperature | Ambient or controlled (e.g., 25°C) | Ensures reproducible retention times. |

The enantiomeric purity of this compound is a critical quality attribute, as the presence of the corresponding D-enantiomer can lead to the formation of undesired diastereomeric peptides during synthesis, which are often difficult to separate from the target peptide. merckmillipore.com Chiral HPLC is the preferred method for precisely quantifying the enantiomeric excess (ee). phenomenex.com An enantiomeric purity of ≥99.8% is often the required standard for Fmoc-amino acids used in peptide synthesis. phenomenex.commerck-lifescience.com.tw

This technique utilizes a chiral stationary phase (CSP) that can differentiate between the L- and D-enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for the enantioseparation of a wide range of N-Fmoc protected α-amino acids. phenomenex.comphenomenex.com The separation is typically achieved under reversed-phase conditions, using a mobile phase of acetonitrile and water with an acidic additive like TFA. phenomenex.com The ability to achieve baseline resolution (Rs > 1.5) allows for accurate quantification of even trace amounts of the unwanted D-enantiomer. phenomenex.comphenomenex.com The elution order of the enantiomers can often be reversed by using a CSP with the opposite chiral selector configuration, which can be a valuable tool for confirming peak identity. chiraltech.com

Table 2: Chiral HPLC Conditions for Enantiomeric Purity of Fmoc-Amino Acids

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column (CSP) | Polysaccharide-based (e.g., Lux Cellulose-2, CHIRALPAK®) | Enables stereoselective interactions to separate enantiomers. phenomenex.comchiraltech.com |

| Mobile Phase | Acetonitrile / Water with 0.1% TFA | Eluent system for reversed-phase chiral separation. phenomenex.com |

| Flow Rate | 1.0 mL/min | Standard flow for analytical separations. phenomenex.com |

| Detection | UV at 220 nm | Detects the Fmoc-protected enantiomers. phenomenex.com |

| Temperature | Ambient | Common condition for robust separations. phenomenex.com |

Gas Chromatography (GC) Applications in Amino Acid Analysis

While HPLC is the primary tool for purity and enantiomeric excess determination of Fmoc-amino acids, Gas Chromatography (GC) serves important, albeit different, roles in the quality control of these building blocks. GC is particularly well-suited for the analysis of volatile and semi-volatile organic compounds. nih.gov Its direct application to non-volatile compounds like this compound is limited without prior derivatization to increase volatility. nih.govmdpi.com

However, GC is a powerful and widely used technique for quantifying specific types of impurities that may be present in the final amino acid derivative product. bachem.com Key applications include:

Residual Solvent Analysis : GC is the standard method for detecting and quantifying residual solvents (e.g., ethyl acetate, toluene) that may remain from the synthesis and purification process. bachem.com

Free Amino Acid Content : Some manufacturers employ a quantitative GC-based method to determine the content of the free, unprotected amino acid (e.g., 2,3-dichloro-L-phenylalanine). This is an important quality parameter, as high levels of free amino acid can indicate degradation of the Fmoc-protected product. merckmillipore.commerck-lifescience.com.tw This analysis requires a derivatization step, for example using chloroformates, to make the amino acid sufficiently volatile for GC analysis. nih.gov

The use of GC coupled with a mass spectrometer (GC-MS) provides high selectivity and sensitivity, allowing for both the identification and quantification of these volatile impurities. nih.govmdpi.com

Orthogonal Analytical Techniques for Quality Control in Research Synthesis

Relying on a single analytical method, even one as powerful as HPLC, can lead to an incomplete assessment of product quality, as some impurities may co-elute with the main peak or be otherwise undetectable under a specific set of conditions. merckmillipore.comalphalyse.com Therefore, a robust quality control strategy for a critical raw material like this compound incorporates orthogonal analytical techniques. Orthogonal methods are independent techniques that measure the same or related attributes using different chemical or physical principles, thereby providing a more comprehensive and reliable characterization. alphalyse.combiopharmaspec.com

For this compound, a comprehensive QC testing protocol would pair the primary HPLC and chiral HPLC analyses with several orthogonal methods:

Mass Spectrometry (MS) : Used to confirm the identity of the compound by verifying its molecular weight. When coupled with HPLC (LC-MS), it can also help identify unknown impurity peaks. polypeptide.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed structural information, confirming the covalent structure of the molecule and the position of the chloro-substituents on the phenyl ring. It can also be used to identify and quantify certain impurities. bachem.com

Thin-Layer Chromatography (TLC) : A simple, rapid technique often used for in-process checks and to detect the presence of starting materials or major by-products. bachem.com

Elemental Analysis : Determines the percentage composition of elements (carbon, hydrogen, nitrogen, chlorine), which can be compared to the theoretical values to support the compound's identity and purity. bachem.com

By combining these diverse techniques, a highly confident assessment of the identity, purity, and structural integrity of this compound can be achieved, ensuring its suitability as a high-quality building block for peptide synthesis. polypeptide.comalphalyse.com

Q & A

Q. What are the key considerations for synthesizing Fmoc-2,3-Dichloro-L-Phenylalanine in solid-phase peptide synthesis (SPPS)?

Methodological Answer:

- Protection Strategy : Use Fmoc chemistry to protect the α-amine group, ensuring compatibility with acid-labile side-chain protecting groups (e.g., tert-butyl or trityl) .

- Coupling Efficiency : The electron-withdrawing dichloro substituents may reduce nucleophilicity. Activate the carboxyl group with coupling reagents like HATU or DIC/Oxyma to enhance reaction rates .

- Purification : Employ reverse-phase HPLC with gradients of acetonitrile/water (0.1% TFA) to separate unreacted reagents and byproducts .

Q. How does the dichloro substitution affect the physicochemical properties of phenylalanine in peptide design?

Methodological Answer:

- Hydrophobicity : The dichloro group increases hydrophobicity, which can be quantified via reversed-phase HPLC retention times (e.g., compared to non-halogenated Phe derivatives) .

- Steric Effects : The 2,3-dichloro configuration introduces steric hindrance, potentially slowing coupling steps. Monitor reaction progress via Kaiser test or LC-MS .

- Electronic Effects : Chlorine atoms withdraw electron density, reducing the nucleophilicity of the aromatic ring. This may influence π-π stacking in self-assembling peptides .

Q. What purification techniques are optimal for this compound post-synthesis?

Methodological Answer:

- Solvent Extraction : Use ethyl acetate/water partitioning to remove polar impurities, leveraging the compound’s moderate solubility in organic solvents .

- Column Chromatography : Silica gel chromatography with a gradient of ethyl acetate/hexane (1:3 to 1:1) resolves halogenated byproducts .

- Recrystallization : Optimize solvent systems (e.g., DCM/hexane) to obtain high-purity crystals, confirmed by melting point analysis (expected range: 180–185°C) .

Advanced Research Questions

Q. How can Fmoc deprotection be optimized for 2,3-dichloro-L-phenylalanine derivatives with acid-sensitive groups?

Methodological Answer:

- Alternative Deprotection Agents : Replace piperidine with milder bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF to minimize side reactions .

- Ionic Liquids : Use 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) to achieve efficient Fmoc cleavage at room temperature without degrading acid-labile protections .

- Kinetic Monitoring : Track deprotection via UV-Vis spectroscopy (absorption at 301 nm for Fmoc-piperidine adducts) to determine optimal reaction duration .

Q. What strategies mitigate steric hindrance during peptide elongation with 2,3-dichloro-L-phenylalanine?

Methodological Answer:

- Extended Coupling Times : Increase reaction time to 2–4 hours for residues following dichloro-Phe, ensuring complete acylation .

- Microwave-Assisted Synthesis : Apply microwave irradiation (50°C, 20 W) to enhance diffusion and reaction kinetics in sterically crowded environments .

- Backbone Modification : Introduce pseudoproline dipeptides or Dmb-protected glycine to reduce aggregation and improve chain accessibility .

Q. How do dichloro-substituted phenylalanine derivatives influence peptide secondary structure and stability?

Methodological Answer:

- Circular Dichroism (CD) : Analyze β-sheet or α-helix propensity in model peptides (e.g., (Ala-DichloroPhe)₃). Dichloro groups may stabilize β-sheets via hydrophobic and halogen bonding .

- Thermal Denaturation : Use DSC to measure Tm shifts in peptides containing dichloro-Phe, comparing stability to non-halogenated analogs .

- Protease Resistance : Test stability against trypsin/chymotrypsin; dichloro substitution may reduce cleavage rates due to steric shielding .

Contradictions and Limitations

- Deprotection Efficiency : reports ionic liquids as effective for Fmoc cleavage, while emphasizes piperidine-based methods. Researchers should validate both approaches for dichloro-specific cases .

- Steric Effects : Dichloro substitution in 2,3-positions (this compound) vs. 3,4-positions () may lead to divergent coupling kinetics; positional effects must be empirically tested .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.